REACTION_CXSMILES
|
N1C2C3C(CN[C:6](=[O:13])C=3C=CC=2)=C1.C1NC=CC2C=1C1=CC=NC1=CC=2.[CH3:27][O:28][C:29]([C:31]1[C:32]2[CH:33]=[CH:34][NH:35][C:36]=2[CH:37]=[CH:38][CH:39]=1)=[O:30].CN(C=O)C1C=CC=CC=1.P(Cl)(Cl)(Cl)=O>>[CH3:27][O:28][C:29]([C:31]1[C:32]2[C:33]([CH:6]=[O:13])=[CH:34][NH:35][C:36]=2[CH:37]=[CH:38][CH:39]=1)=[O:30]
|
Name
|
amide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C=C2CNC(C=3C=CC=C1C23)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1NC=CC2=CC=C3C(C12)=CC=N3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=2C=CNC2C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The preparation of this starting material
|
Type
|
CUSTOM
|
Details
|
Briefly a preferred preparation of this starting material
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1C=2C(=CNC2C=CC1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |